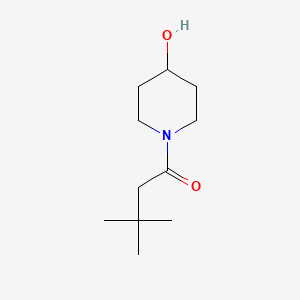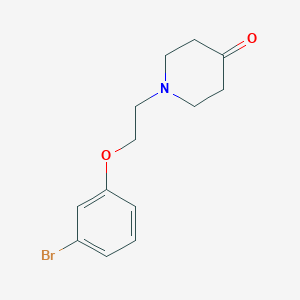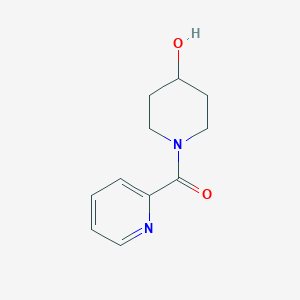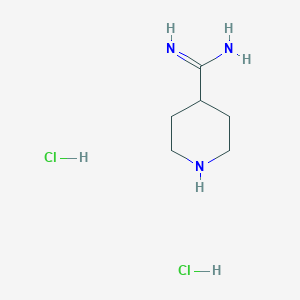
Ácido 6-(pirrolidin-1-il)pirimidin-4-carboxílico clorhidrato
Descripción general
Descripción
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClN3O2 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
El anillo de pirrolidina, un componente central de este compuesto, es un andamiaje versátil en la química medicinal. Se utiliza para crear nuevos compuestos biológicamente activos debido a su capacidad para explorar eficientemente el espacio farmacoforico, contribuir a la estereoquímica y aumentar la cobertura tridimensional . Este compuesto se puede utilizar para sintetizar nuevos fármacos con actividad selectiva contra diversas enfermedades.
Perfil de actividad biológica
La estereoquímica juega un papel crucial en la actividad biológica de los compuestos. Los diferentes estereoisómeros del anillo de pirrolidina pueden conducir a diferentes perfiles biológicos debido a sus diversos modos de unión a proteínas enantioselectivas . Este compuesto puede ser instrumental en el estudio de la relación estructura-actividad (SAR) y la optimización de los candidatos a fármacos para objetivos específicos.
Aplicaciones antimicrobianas
Los compuestos con el anillo de pirrolidina han mostrado una mayor actividad antibacteriana. Las variaciones estructurales y los sustituyentes en el anillo de pirrolidina se pueden manipular para mejorar esta actividad, convirtiéndolo en una herramienta valiosa para el desarrollo de nuevos agentes antimicrobianos .
Investigación anticancerígena
Los derivados de pirrolidina se están investigando por su potencial en la terapia contra el cáncer. Su capacidad para interactuar con varios objetivos biológicos los convierte en candidatos prometedores para el desarrollo de nuevos fármacos contra el cáncer .
Investigación antiinflamatoria y analgésica
El andamiaje de pirrolidina está asociado con importantes propiedades antiinflamatorias y analgésicas. La investigación sobre estas propiedades podría conducir al desarrollo de nuevos tratamientos para el dolor crónico y las enfermedades inflamatorias .
Efectos antidepresivos y anticonvulsivos
La investigación ha indicado que los derivados de pirrolidina pueden exhibir efectos antidepresivos y anticonvulsivos. Esto abre posibilidades para crear nuevas terapias para trastornos neurológicos .
Aplicaciones industriales
Más allá de la farmacología, los derivados de pirrolidina como la Poli (vinilpirrolidona) (PVP) tienen aplicaciones industriales. La PVP se utiliza en los procesos de purificación del agua y como aglutinante en tabletas debido a sus propiedades solubles en agua .
Síntesis enantioselectiva
La estereogenicidad del anillo de pirrolidina se explota en la síntesis enantioselectiva, que es crucial para crear compuestos con arreglos tridimensionales específicos. Esto es particularmente importante en la industria farmacéutica, donde la eficacia de un fármaco puede depender de su quiralidad .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .
Análisis Bioquímico
Biochemical Properties
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity. The pyrimidine core can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their conformation and function . These interactions make 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Cellular Effects
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This compound may also impact gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of the cell . Additionally, 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can affect cellular metabolism by inhibiting or activating metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride involves its binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . The pyrimidine core can engage in π-π stacking interactions with aromatic residues, stabilizing specific protein conformations . These interactions can result in changes in enzyme activity, protein-protein interactions, and gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of careful dosage optimization in experimental studies.
Propiedades
IUPAC Name |
6-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c13-9(14)7-5-8(11-6-10-7)12-3-1-2-4-12;/h5-6H,1-4H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXGPQJEZQOOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-88-9 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1461785.png)
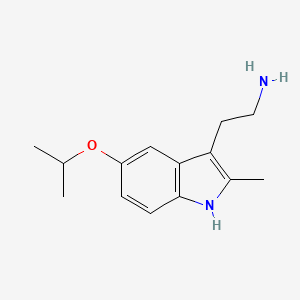
![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)
